1-(Oxan-4-yl)guanidine hydrochloride
Overview
Description
1-(Oxan-4-yl)guanidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN3O and its molecular weight is 179.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of guanidine, a component of 1-(Oxan-4-yl)guanidine hydrochloride, is the acetylcholine receptor. Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .
Mode of Action
Guanidine appears to enhance the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The ability of guanidines to form hydrogen bonds (HBs), their planarity and their high basicity are some of their predominant characteristics that make this functional group a very versatile one for compounds with biological activity .
Result of Action
The result of guanidine’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert
Biochemical Analysis
Biochemical Properties
1-(Oxan-4-yl)guanidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a strong chaotrope, which means it can disrupt the hydrogen bonding network in water and destabilize the structure of proteins. It interacts with enzymes such as ribonuclease and lysozyme, leading to their denaturation and loss of function . Additionally, this compound can increase the solubility of hydrophobic molecules, making it useful in protein folding studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of the Hsp104 chaperone protein, which plays a crucial role in prion fiber fragmentation and propagation . This inhibition can lead to the reversion of prion-positive yeast cells to a prion-negative phenotype. Moreover, this compound can induce changes in gene expression, leading to alterations in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it binds to the active sites of enzymes such as ribonuclease and lysozyme, causing their denaturation and loss of function . Additionally, this compound can disrupt the hydrogen bonding network in water, leading to the destabilization of protein structures and changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is known for its stability, but it can degrade under certain conditions, leading to changes in its effectiveness. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and protein activity . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic processes. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Studies have shown that there is a threshold effect, where the benefits of the compound are observed up to a certain dosage, beyond which the adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating specific enzymes . For instance, it can inhibit the activity of guanidinoacetate N-methyltransferase, leading to changes in the levels of guanidino compounds in the body . Additionally, this compound can influence the biosynthesis of natural guanidine compounds, affecting their biological activity and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding and metabolic processes . The subcellular localization of this compound is crucial for its role in biochemical reactions and cellular function.
Properties
IUPAC Name |
2-(oxan-4-yl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O.ClH/c7-6(8)9-5-1-3-10-4-2-5;/h5H,1-4H2,(H4,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFHEGWAVVSXKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1447606-48-5 | |
Record name | 1-(oxan-4-yl)guanidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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